N-(4-methoxyphenyl)cyclohexanecarboxamide
CAS No.:
Cat. No.: VC10527426
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19NO2 |
|---|---|
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)cyclohexanecarboxamide |
| Standard InChI | InChI=1S/C14H19NO2/c1-17-13-9-7-12(8-10-13)15-14(16)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,15,16) |
| Standard InChI Key | HIXKKTIDKQKPNN-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)C2CCCCC2 |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2CCCCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(4-Methoxyphenyl)cyclohexanecarboxamide consists of a cyclohexane ring substituted with a carboxamide group at one position. The amide nitrogen is further bonded to a 4-methoxyphenyl moiety, introducing aromaticity and electron-donating methoxy functionality. The IUPAC name, N-(4-methoxyphenyl)cyclohexanecarboxamide, reflects this connectivity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 233.31 g/mol | |
| XLogP3 | 3.2 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 3 |
Spectroscopic and Analytical Characterization
The compound’s structure is validated through:
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Nuclear Magnetic Resonance (NMR): and NMR spectra confirm the cyclohexane chair conformation and methoxyphenyl substitution.
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Infrared (IR) Spectroscopy: Stretching vibrations at ~1650 cm (amide C=O) and ~1250 cm (C–O of methoxy group).
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Mass Spectrometry: A molecular ion peak at m/z 233.14 corresponds to the exact mass .
Synthesis and Manufacturing
Reaction Pathways
The synthesis typically involves a two-step process:
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Activation of Cyclohexanecarboxylic Acid: Reacting cyclohexanecarboxylic acid with a coupling agent (e.g., DCC or EDC) to form an active intermediate.
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Amidation with 4-Methoxyaniline: Nucleophilic acyl substitution introduces the 4-methoxyphenyl group, yielding the target compound in ~70–85% purity.
Process Optimization
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Solvent Selection: Dichloromethane or THF enhances reaction efficiency.
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Catalysis: DMAP (4-dimethylaminopyridine) accelerates amide bond formation.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
Physicochemical Properties
Solubility and Partitioning
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LogP (XLogP3): 3.2 indicates moderate lipophilicity, favoring membrane permeability .
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Aqueous Solubility: Limited solubility in water (<1 mg/mL) but miscible with organic solvents like ethanol and DMSO.
Thermal Stability
Differential Scanning Calorimetry (DSC) reveals a melting point of 128–130°C, consistent with crystalline amides.
Applications in Scientific Research
Pharmaceutical Development
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TRPV1 Modulation: Derivatives exhibit affinity for transient receptor potential vanilloid 1 (TRPV1), implicated in pain perception .
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Enzyme Inhibition: Preliminary assays suggest inhibitory activity against cyclooxygenase-2 (COX-2), a target in inflammation.
Material Science
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Polymer Additives: Incorporation into polyurethane matrices enhances thermal stability and mechanical strength.
Recent Research Findings
Derivative Synthesis and Bioactivity
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N-Acylated Derivatives: Substituting the amide hydrogen with acetyl or glycyl groups modulates bioavailability. For example, N-acetylation increases metabolic stability in hepatic microsomes.
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Anticancer Screening: In vitro studies against MCF-7 breast cancer cells show moderate cytotoxicity (IC = 45 µM), linked to apoptosis induction via caspase-3 activation.
Sensory Applications
Patent literature discloses its use in consumer products (e.g., oral care items) to elicit cooling sensations by activating thermoreceptors .
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